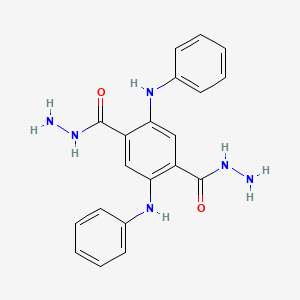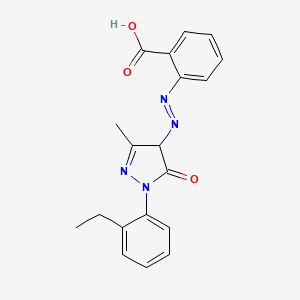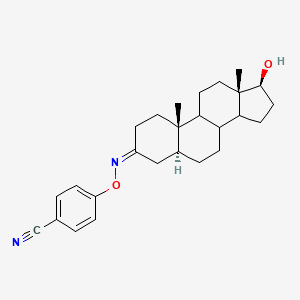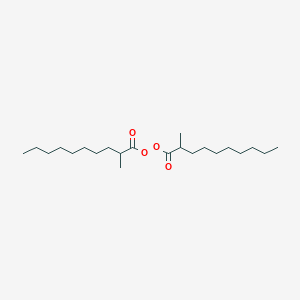
2-Methyldecanoyl 2-methyldecaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldecanoyl 2-methyldecaneperoxoate is an organic peroxide compound with the molecular formula C22H44O4. It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldecanoyl 2-methyldecaneperoxoate typically involves the reaction of 2-methyldecanoic acid with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyldecanoyl 2-methyldecaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
2-Methyldecanoyl 2-methyldecaneperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological oxidation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its oxidative properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyldecanoyl 2-methyldecaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of unsaturated compounds and the formation of reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyldecanoyl-CoA: A related compound used in biochemical studies.
Decanoyl-CoA: Another similar compound with applications in metabolic research
Uniqueness
2-Methyldecanoyl 2-methyldecaneperoxoate is unique due to its dual functionality as both an oxidizing agent and a radical initiator. This makes it highly versatile in various chemical and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
67805-96-3 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2-methyldecanoyl 2-methyldecaneperoxoate |
InChI |
InChI=1S/C22H42O4/c1-5-7-9-11-13-15-17-19(3)21(23)25-26-22(24)20(4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3 |
Clave InChI |
GQFWMQVHHQKNNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)C(=O)OOC(=O)C(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


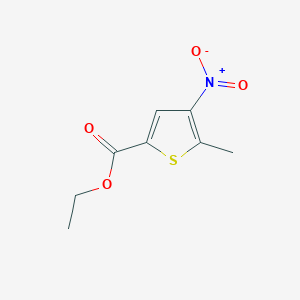


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)

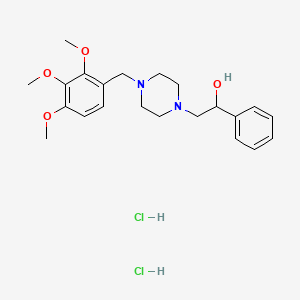

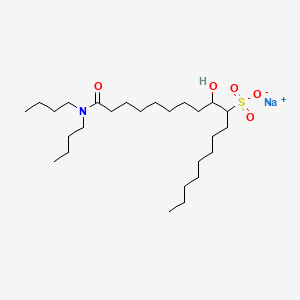
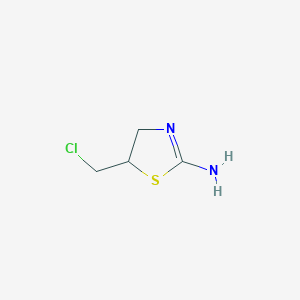
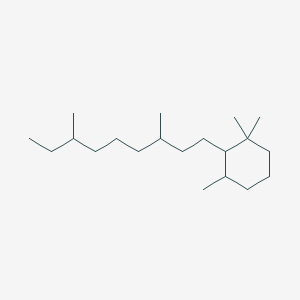
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
